molecular formula C14H12N2OS B5647199 n-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine CAS No. 6520-21-4

n-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B5647199
CAS No.: 6520-21-4
M. Wt: 256.32 g/mol
InChI Key: VWWMGXVNEZCWSA-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that combines a furan ring, a phenyl group, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR prevents the activation of the downstream signaling pathways that lead to cell proliferation, angiogenesis, and other processes that promote tumor growth

Biochemical Pathways

The compound’s action on EGFR affects multiple biochemical pathways. Primarily, it inhibits the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival . By inhibiting these pathways, the compound can reduce tumor growth and proliferation .

Pharmacokinetics

It is known that the compound is stable when incubated with human microsomes This suggests that the compound may have good metabolic stability, which is important for its bioavailability and therapeutic efficacy

Result of Action

The result of the compound’s action is the inhibition of EGFR, leading to reduced activation of downstream signaling pathways. This can result in decreased cell proliferation and angiogenesis, potentially leading to a reduction in tumor growth . .

Preparation Methods

The synthesis of N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxaldehyde, 4-phenylthiazol-2-amine, and a suitable base.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Furan-2-carboxaldehyde is reacted with 4-phenylthiazol-2-amine in the presence of a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.

    N-(Furan-2-ylmethyl)-2-hydroxybenzohydrazide: This compound has a similar structure and is investigated for its antimicrobial activity.

    N-(Furan-2-ylmethyl)-1,3-thiazol-2-amine: A simpler analog without the phenyl group, used in various chemical and biological studies.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-5-11(6-3-1)13-10-18-14(16-13)15-9-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMGXVNEZCWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983783
Record name N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6520-21-4
Record name N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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